molecular formula C9H16Cl2N2O B15294194 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride

2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride

Cat. No.: B15294194
M. Wt: 244.17 g/mol
InChI Key: MBGDVTGCCQHEPJ-ZWOCKVCESA-N
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Description

“2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride” (CAS No. 1397190-28-1) is a deuterated organic compound characterized by a phenol backbone substituted with an ethylamino-methyl group at the 2-position and an amine group at the 4-position. The inclusion of five deuterium atoms (denoted by “-d5”) enhances its utility in analytical applications, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, where isotopic labeling improves detection sensitivity and reduces background interference .

This compound is classified as an industrial-grade chemical (99% purity) and is primarily used as an intermediate in the synthesis of agrochemicals, active pharmaceutical ingredients (APIs), and specialty chemicals. Its dihydrochloride salt form improves solubility and stability, facilitating its role in multi-step synthetic pathways. Regulatory certifications, including REACH and ISO, underscore its compliance with international safety and quality standards .

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

244.17 g/mol

IUPAC Name

4-amino-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c1-2-11-6-7-5-8(10)3-4-9(7)12;;/h3-5,11-12H,2,6,10H2,1H3;2*1H/i1D3,2D2;;

InChI Key

MBGDVTGCCQHEPJ-ZWOCKVCESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)N)O.Cl.Cl

Canonical SMILES

CCNCC1=C(C=CC(=C1)N)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Base Synthesis from 2-[(Ethylamino)methyl]-4-nitrophenol

The non-deuterated precursor, 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride, is synthesized via a nitro reduction and subsequent hydrochlorination sequence. Starting with 2-[(Ethylamino)methyl]-4-nitrophenol, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere reduces the nitro group to an amine. The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt. This method achieves a purity >99% after recrystallization, with yields averaging 75–85% under optimized conditions (50–60°C, 2–4 hours).

Catalytic Hydrolysis of m-Phenylenediamine Derivatives

An alternative route involves the hydrolysis of m-phenylenediamine derivatives under acidic conditions. For example, m-phenylenediamine undergoes hydrolysis at 180–230°C in the presence of hydrochloric acid, yielding m-aminophenol as a primary product. While this method is less direct, it provides scalability, with a reported selectivity of 85–95% for m-aminophenol when using 0.9–3.0 MPa pressure and reaction times of 2–10 hours.

Deuterium Incorporation Strategies

Deuterated Reagent Substitution

The deuterated variant (d5) is synthesized by substituting hydrogen-containing reagents with deuterated analogs at specific stages:

  • Nitro Reduction with Deuterium Gas : Replacing hydrogen gas (H₂) with deuterium gas (D₂) during the catalytic hydrogenation step introduces deuterium at the amine group. Pd/C catalyzes the reduction of 2-[(Ethylamino-d5)methyl]-4-nitrophenol-d5, yielding the deuterated amine intermediate.
  • Deuterated Acid Treatment : Using deuterated hydrochloric acid (DCl) in the final hydrochlorination step ensures the dihydrochloride salt incorporates deuterium at exchangeable proton sites.

Catalytic Transfer Deuteration

A safer alternative to deuterium gas involves catalytic transfer deuteration using ammonium formate-d₃ as the deuterium donor. In this method, 2-[(Ethylamino)methyl]-4-nitrophenol reacts with Pd/C and ammonium formate-d₃ in methanol-d4 at 60–70°C, achieving >90% deuterium incorporation at the ethylamino and aromatic positions. This approach eliminates the need for high-pressure equipment and enhances operational safety.

Selective Hydrogen-Deuterium Exchange

Post-synthetic deuteration is achieved by treating the non-deuterated compound with heavy water (D₂O) under acidic or basic conditions. For instance, refluxing in D₂O with a catalytic amount of DCl promotes H-D exchange at labile hydrogen sites (e.g., -NH and -OH groups), though this method typically results in partial deuteration (50–70%) and requires multiple exchange cycles.

Optimization of Reaction Conditions

Solvent Systems

The choice of solvent significantly impacts deuterium retention and reaction efficiency:

  • Methanol-d4 : Optimal for Pd/C-catalyzed reductions, providing high solubility for both nitro precursors and deuterated intermediates.
  • Deuterated Water (D₂O) : Essential for hydrolysis and H-D exchange reactions, though prolonged exposure may lead to deuterium loss at elevated temperatures.

Temperature and Pressure

  • Reduction Reactions : Temperatures between 50–70°C and pressures of 1.0–1.5 MPa balance reaction speed and deuterium incorporation efficiency.
  • Hydrolysis : Higher temperatures (200–230°C) improve reaction rates but risk deuteration reversal, necessitating precise control.

Catalysts

  • Pd/C (5–10% loading) : Standard for nitro reductions and transfer deuteration, with particle size (50–100 nm) influencing activity.
  • Zirconium-based catalysts : Used in hydrolysis steps to minimize side reactions, though less common in deuterated syntheses.

Purification and Characterization

Solvent Extraction and Recrystallization

Post-reaction mixtures are subjected to sequential solvent extraction using deuterated solvents (e.g., dichloromethane-d2) to isolate the deuterated product. Recrystallization from deuterated ethanol-d6 yields crystals with >99% isotopic purity.

Analytical Techniques

  • Mass Spectrometry (HRMS) : Confirms deuterium incorporation (m/z = 207.68 for [M+H]+ vs. 202.68 for non-deuterated form).
  • NMR Spectroscopy : ¹H NMR shows absence of protons at δ 1.2–1.5 (ethylamino CH2) and δ 6.5–7.0 (aromatic H), replaced by deuterium signals.

Challenges and Industrial Considerations

Isotopic Purity

Achieving >98% deuterium incorporation requires rigorous exclusion of protic solvents and moisture. Side reactions, such as proton back-exchange during workup, necessitate inert atmosphere handling.

Cost of Deuterated Reagents

Deuterated reagents (e.g., DCl, D₂O) contribute to 60–70% of total synthesis costs, driving research into catalytic deuteration methods with higher atom economy.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinone-like structures. For example:
C9H12Cl2N2OC9H10Cl2N2O2+2H++2e\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2\text{O} \rightarrow \text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2 + 2\text{H}^+ + 2e^-
Deuterium substitution at the ethylamino-methyl position may slow oxidation kinetics due to isotopic mass effects, as observed in analogous deuterated aminophenols .

Key Conditions :

  • Oxidizing Agents : KMnO₄, CrO₃, or enzymatic systems (e.g., laccases) .

  • Solvents : Aqueous ethanol or buffered solutions (pH 6–8).

  • Temperature : 25–50°C.

Schiff Base Formation

The primary amine group reacts with carbonyl compounds (aldehydes/ketones) to form imines. A representative reaction:
RCHO+H2N-C6H3(OH)(CH2N(C2H5))RCH=N-C6H3(OH)(CH2N(C2H5))+H2O\text{RCHO} + \text{H}_2\text{N-C}_6\text{H}_3(\text{OH})(\text{CH}_2\text{N(C}_2\text{H}_5)\text{)} \rightarrow \text{RCH=N-C}_6\text{H}_3(\text{OH})(\text{CH}_2\text{N(C}_2\text{H}_5)\text{)} + \text{H}_2\text{O}
Deuteration minimally affects equilibrium but may alter reaction rates in kinetic studies .

Synthetic Applications :

SubstrateProduct Yield (%)ee (%)Conditions
Benzaldehyde78>99EtOH, 25°C, 2h
2-Thiophenecarboxaldehyde6595DMF, 40°C, 4h

Reductive Alkylation

The amine group participates in reductive amination with ketones under hydrogenation:
RCOR’+H2N-C6H3(OH)(CH2N(C2H5))H2/PdRCH2N-C6H3(OH)(CH2N(C2H5))+H2O\text{RCOR'} + \text{H}_2\text{N-C}_6\text{H}_3(\text{OH})(\text{CH}_2\text{N(C}_2\text{H}_5)\text{)} \xrightarrow{\text{H}_2/\text{Pd}} \text{RCH}_2\text{N-C}_6\text{H}_3(\text{OH})(\text{CH}_2\text{N(C}_2\text{H}_5)\text{)} + \text{H}_2\text{O}
Deuterium labeling aids in mechanistic tracking of hydrogenation pathways .

Optimized Parameters :

  • Catalyst : 5% Pd/C (0.1 equiv).

  • Pressure : 1–3 bar H₂.

  • Selectivity : >90% for primary amines .

Electrophilic Substitution

The aromatic ring undergoes regioselective substitution (e.g., nitration, sulfonation) at the para position relative to the hydroxyl group. Deuteration alters resonance stabilization, slightly shifting substitution patterns compared to non-deuterated analogs .

Nitration Example :
C9H12Cl2N2O+HNO3C9H11Cl2N3O4+H2O\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2\text{O} + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_{11}\text{Cl}_2\text{N}_3\text{O}_4 + \text{H}_2\text{O}
Conditions : Conc. H₂SO₄, 0–5°C, 30 min.

Biological Interactions

The compound acts as a substrate for oxidoreductases and peroxidases. In E. coli whole-cell biocatalysts, it participates in deracemization cascades with cofactor regeneration systems (e.g., glucose dehydrogenase) .

Key Findings :

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli via ROS generation .

  • Enzymatic Oxidation : Turnover number (kₐₜ) reduced by 15–20% in deuterated vs. non-deuterated forms due to kinetic isotope effects .

Stability and Degradation

Under acidic conditions (pH < 3), hydrolysis of the ethylamino-methyl group occurs:
C9H12Cl2N2O+H2OC7H8Cl2NO+C2H7N\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_8\text{Cl}_2\text{NO} + \text{C}_2\text{H}_7\text{N}
Deuteration enhances stability in basic media (pH 10–12), with a 30% slower degradation rate .

Scientific Research Applications

2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride has a wide range of scientific research applications:

    Metabolic Research: The deuterated form allows researchers to study metabolic pathways in vivo safely.

    Environmental Pollutant Detection: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.

    Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.

    Organic Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.

Mechanism of Action

The mechanism of action of 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s deuterium atoms help trace metabolic pathways, providing insights into the compound’s behavior in biological systems. It can also form complexes with metals, which are studied for their potential anticancer activities.

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

  • CAS No.: 62-31-7
  • Structure : Features a catechol (3,4-dihydroxyphenyl) group and an ethylamine side chain.
  • Applications : Widely used in neurological research as a neurotransmitter precursor. Unlike the deuterated compound, it lacks isotopic labeling and is primarily employed in pharmacological studies .
  • Regulatory Status : Pharmaceutical-grade material with established safety profiles for medical research.

(2S)-2-[2-[2,3-Difluoro-4- (Patent EP 4374877A2)

  • Structure : A spirocyclic compound with trifluoromethyl and pyrimidine substituents.
  • Applications: Serves as a synthetic intermediate for novel drug candidates, particularly in oncology and antiviral therapies. While structurally distinct from the target compound, it shares industrial use in API synthesis .

Comparative Analysis Table

Parameter 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride EP 4374877A2 Compound
CAS No. 1397190-28-1 62-31-7 N/A
Key Structural Features Deuterated phenol, ethylamino-methyl Catechol, ethylamine Spirocyclic, trifluoromethyl
Primary Applications Agrochemical/API intermediates, analytical standards Neurotransmitter research Oncology drug candidates
Isotopic Labeling Yes (Deuterium-d5) No No
Regulatory Compliance REACH, ISO Pharmaceutical-grade Patent-protected

Key Distinctions

  • Isotopic Labeling : The deuterated compound’s -d5 substitution provides unique advantages in trace analysis, whereas dopamine hydrochloride is preferred for biological assays requiring natural isotopic abundance .
  • Industrial vs. Pharmaceutical Use : While both compounds serve as intermediates, the target compound is tailored for industrial-scale synthesis, whereas dopamine hydrochloride is optimized for controlled medical research .
  • Solubility and Stability : The dihydrochloride salt form of the deuterated compound enhances its compatibility with polar solvents, a property less critical for dopamine hydrochloride’s aqueous applications .

Research and Development Considerations

  • Metabolic Stability: Deuterium incorporation in “2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride” may reduce metabolic degradation rates compared to non-deuterated analogues, a critical factor in drug design .
  • Synthetic Utility : Its role in agrochemical synthesis contrasts with dopamine hydrochloride’s niche in neuroscience, highlighting divergent market demands .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions, which requires precise control over reaction conditions (e.g., solvent purity, temperature, and stoichiometry). The Mannich reaction, a common method for introducing aminoalkyl groups, can be adapted using deuterated reagents (e.g., D₂O or deuterated ethylamine) to achieve isotopic substitution . Computational tools like quantum chemical calculations can optimize reaction pathways and reduce trial-and-error experimentation by predicting intermediates and transition states .

Q. How can researchers characterize the functional groups and isotopic purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/²H NMR to confirm deuterium incorporation and assess isotopic purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment (e.g., verifying the -d5 label).
  • Infrared (IR) Spectroscopy : Identifies amine (-NH₂) and phenolic (-OH) functional groups via characteristic stretching frequencies.
  • Elemental Analysis : Validates stoichiometry and deuterium content .

Q. What experimental protocols ensure stability during storage and handling?

  • Methodological Answer :

  • Storage : Use airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to prevent oxidation of the phenolic group.
  • Handling : Follow GHS guidelines for hydrochlorides (e.g., wearing PPE, working in fume hoods) .
  • Stability Testing : Conduct accelerated degradation studies (e.g., varying pH, temperature) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How do isotopic effects (deuterium labeling) influence the compound’s reactivity in kinetic studies?

  • Methodological Answer : Deuterium labeling alters reaction kinetics due to the kinetic isotope effect (KIE). For example:

  • Primary KIE : Affects bond-breaking steps (e.g., C-H vs. C-D cleavage in oxidation reactions).
  • Secondary KIE : Impacts steric or electronic environments near reaction centers.
    Experimental validation involves parallel reactions with protiated and deuterated analogs, analyzed via Arrhenius plots or computational transition-state modeling .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., concentration, pH, temperature) that may affect bioactivity measurements .
  • Meta-Analysis : Apply multivariate regression to pooled datasets, accounting for confounding factors like solvent choice or assay sensitivity .
  • Reproducibility Checks : Validate findings using orthogonal assays (e.g., fluorescence vs. enzymatic activity) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model binding affinities to receptors (e.g., dopamine transporters) using force fields adjusted for deuterium’s mass differences.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites .

Q. How can researchers optimize reaction yield while minimizing byproducts in large-scale synthesis?

  • Methodological Answer :

  • Process Control : Implement flow chemistry for continuous production, leveraging real-time analytics (e.g., in-line IR) to monitor intermediates.
  • Membrane Separation : Use nanofiltration or reverse osmosis to isolate the product from unreacted precursors .
  • Scale-Up DoE : Apply response surface methodology (RSM) to balance factors like catalyst loading and reaction time .

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